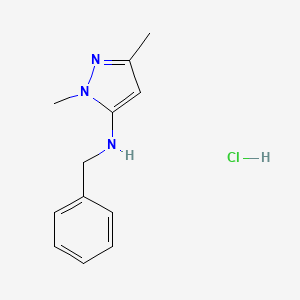

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride

Description

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position, and two methyl groups at the 2 and 5 positions of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula |

C12H16ClN3 |

|---|---|

Molecular Weight |

237.73 g/mol |

IUPAC Name |

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-10-8-12(15(2)14-10)13-9-11-6-4-3-5-7-11;/h3-8,13H,9H2,1-2H3;1H |

InChI Key |

WAJDQXVTGRNMST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

N-Benzylation: The next step is the introduction of the benzyl group. This is usually done by reacting the pyrazole with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly facilitated by agents like potassium permanganate in acidic media. This reaction leverages the electron-rich pyrazole ring and substituents, leading to oxidized derivatives. The hydrochloride salt form enhances solubility, making it suitable for such transformations.

Cycloaddition Reactions

Pyrazole derivatives, including analogs of N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride, participate in 1,3-dipolar cycloaddition reactions. For example, diazo compounds and alkynyl bromides react with pyrazoles to form fused heterocycles (e.g., 3,5-diaryl-4-bromo-3H-pyrazoles) under regioselective conditions. This reactivity is attributed to the nitrogen-rich pyrazole ring, which acts as a dipolarophile .

Substitution Reactions

The compound’s pyrazole ring and substituents enable nucleophilic aromatic substitution. For instance, solventless reactions with chlorides (e.g., α,α′,α″-trichlorotoluene) yield poly(pyrazolyl)phenyl-methane ligands. These reactions proceed under thermal conditions without solvents, highlighting the compound’s adaptability to diverse environments .

Biological Reactivity

Structurally similar compounds (e.g., N-benzylpyrazole derivatives) exhibit potent enzyme inhibition. For example, a benzyl-substituted pyrazole derivative showed IC₅₀ = 7.5 ± 0.19 nM against acetylcholinesterase (AChE), outperforming reference drugs like tacrine and donepezil . This suggests potential for this compound in modulating enzymatic activity, though direct data for this compound is not explicitly provided.

Coupling Reactions

While not directly reported for this compound, palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald–Hartwig) are plausible due to the benzyl substituent. Such reactions could introduce new functional groups (e.g., aryl or alkenyl moieties) for expanded reactivity .

Reaction Comparison Table

Key Mechanistic Insights

-

Pyrazole Ring Reactivity : The nitrogen atoms in the pyrazole ring enhance electron-rich character, enabling cycloaddition and substitution reactions.

-

Substituent Effects : The benzyl group at position 3 and methyl groups at 2 and 5 influence steric and electronic properties, directing reaction pathways.

-

Salt Form Utility : The hydrochloride salt improves solubility, aiding in reaction optimization .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride. Research indicates that compounds with pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain benzimidazole-pyrazole hybrids showed effective inhibition against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 3d | P. aeruginosa | 25 |

| Compound 3g | E. coli | 25 |

| Compound 3n | A. niger | 25 |

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. A study focused on the synthesis of related compounds demonstrated their ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence biological activity. For example, variations in substituents on the benzyl group have been shown to enhance antimicrobial potency .

Table 2: Summary of Synthesis Pathways

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1: Formation of Pyrazole Ring | Benzylamine + Acetylacetone | 85 |

| Step 2: Hydrochloride Salt Formation | HCl gas in ethanol | 90 |

Case Studies

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to standard chemotherapy agents .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of pyrazole derivatives. The findings suggested that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2,5-dimethylpyrazole: Lacks the amine group at the 3-position.

2,5-dimethylpyrazole: Lacks both the benzyl and amine groups.

N-benzylpyrazole: Lacks the methyl groups at the 2 and 5 positions.

Uniqueness

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the combination of its benzyl, methyl, and amine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and cellular biology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 237.73 g/mol. The compound features a pyrazole ring, a benzyl group, and two methyl substituents at the 2 and 5 positions on the pyrazole ring. These structural characteristics contribute to its unique biological properties and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. It affects pathways such as mTORC1 activity and autophagy processes, which are crucial for cancer cell survival and proliferation .

- Autophagy Modulation : Studies have shown that this compound can enhance basal autophagy while impairing autophagic flux under certain conditions. This dual action may selectively target cancer cells that rely on autophagy for survival under metabolic stress .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | < 0.5 | mTORC1 inhibition, increased autophagy |

| Cytotoxicity | C6 glioma | 5.13 | Induction of apoptosis |

| Autophagy modulation | Various cancer cell lines | N/A | Impairment of autophagic flux |

| Enzyme/receptor interaction | Various | N/A | Modulation of specific enzyme activities |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds related to this compound exhibited submicromolar antiproliferative activity against MIA PaCa-2 cells. These compounds were shown to disrupt mTORC1 reactivation and affect the clearance of LC3-II during starvation conditions .

- Cytotoxicity in Glioma : Another research effort focused on the compound's effects on glioma cell lines, where it was found to induce significant cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent for brain tumors .

- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the core structure could significantly alter biological activity. For instance, certain substitutions enhanced potency against specific cancer types while maintaining selectivity towards healthy cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology : Carbodiimide-mediated coupling reactions are effective for synthesizing structurally related pyrazole-amine derivatives. For example, coupling of pyrazole-amine precursors with benzyl halides or activated intermediates in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, followed by neutralization and purification via column chromatography .

- Key considerations : Optimize reaction temperature (e.g., 273 K for controlled reactivity) and stoichiometry of reagents to minimize byproducts. Use triethylamine as a base to scavenge HCl generated during alkylation .

Q. How can spectroscopic techniques validate the purity and structure of N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm the presence of benzyl protons (δ ~4.5–5.0 ppm for CH) and pyrazole ring carbons (δ ~140–160 ppm).

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl in the hydrochloride salt.

- IR spectroscopy : Identify N–H stretching (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Q. What strategies are effective for purifying N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology : Employ a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted precursors, followed by recrystallization from methanol or ethanol to isolate the hydrochloride salt. Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) can resolve structurally similar impurities .

Advanced Research Questions

Q. How can molecular docking elucidate the enzyme inhibitory mechanisms of N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology : Perform docking simulations (e.g., AutoDock Vina) against target enzymes (e.g., AmpC β-lactamase or CYP51) using the compound’s 3D structure. Analyze binding energies (ΔG) and hydrogen-bonding interactions with catalytic residues (e.g., Ser64 in β-lactamase). Compare results with experimental IC values from enzyme inhibition assays .

- Data interpretation : Low docking energies (e.g., <−6 kcal/mol) correlate with strong inhibitory potential. Validate with mutagenesis studies to confirm binding site residues .

Q. What crystallographic techniques are suitable for resolving the 3D structure of N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) to determine bond lengths, angles, and hydrogen-bonding networks. Refine structures with software like SHELXL, and validate using R-factors (e.g., R < 0.05). For hydrochloride salts, confirm Cl placement in the lattice via Fourier difference maps .

- Example : A related pyrazole-acetamide derivative showed planar amide groups and R_2$$^2(10) hydrogen-bonded dimers, stabilized by N–H···O interactions .

Q. How can reaction optimization address contradictory yield data in the synthesis of N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Methodology : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, microwave-assisted synthesis (e.g., 100°C, 150 W) can reduce reaction times and improve yields compared to conventional heating .

- Troubleshooting : Low yields may result from incomplete alkylation—monitor via TLC (silica gel, UV detection) and optimize stoichiometry of the benzylating agent.

Safety and Handling

Q. What safety protocols are critical when handling N-benzyl-2,5-dimethylpyrazol-3-amine hydrochloride?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Dispose of waste via approved chemical disposal services, adhering to local regulations (e.g., EU Directive 2004/37/EC) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of N-benzyl-2,5-dimethylpyrazol-3-amine derivatives?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature).

- Control compounds : Include positive controls (e.g., fluconazole for antifungal assays) to benchmark activity.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in MIC assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.